molecular formula C11H14O7 B104533 METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL CAS No. 57690-62-7

METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL

Cat. No.: B104533
CAS No.: 57690-62-7
M. Wt: 258.22 g/mol
InChI Key: QYYMNOQXLQYOFN-UTLUCORTSA-N
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Description

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of hydroxyl groups followed by esterification and acetylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyran derivatives and esters with multiple stereocenters. Examples are:

Uniqueness

What sets METHYL 3,4-DI-O-ACETYL-D-GLUCURONAL apart is its specific stereochemistry and functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Biological Activity

Methyl 3,4-di-O-acetyl-D-glucuronal is a derivative of D-glucuronic acid that has garnered attention for its potential biological activities, particularly in the context of cancer research and glycomimetics. This article reviews the current understanding of its biological activity based on various studies, including synthesis methods, anticancer effects, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of two acetyl groups at the 3 and 4 positions of the glucuronic acid moiety. The synthesis of this compound has been achieved through various methodologies, often involving glycosylation reactions and protection-deprotection strategies to obtain the desired acetylated form.

Synthesis Overview

  • Starting Material : D-glucuronic acid or its derivatives.
  • Reagents : Acetic anhydride or acetyl chloride for acetylation.
  • Yield : Typically ranges from 33% to 100% depending on the synthetic route employed .

Anticancer Properties

Recent studies have highlighted the cytostatic effects of this compound and related compounds on various cancer cell lines. Notably, it has been shown to exhibit selective inhibitory effects against ovarian carcinoma (A2780) and melanoma (WM35) cells.

  • Cell Growth Inhibition :
    • Compounds with methyl substitutions on the glucuronide unit demonstrated reduced cytostatic activity compared to those with acetyl substitutions. Specifically, methyl substituents were found to be detrimental to the growth inhibitory effects on cancerous cells .
    • In contrast, acetylated derivatives displayed significant growth inhibition, suggesting that these modifications enhance biological activity .

The mechanism underlying the anticancer activity appears to be linked to the structural characteristics of the glucuronate moiety. The presence of acetyl groups may influence interactions with cellular targets or pathways involved in cell proliferation and apoptosis.

Study 1: Inhibitory Effects on Cancer Cell Lines

A study conducted by researchers synthesized several glucuronic acid-containing trisaccharides and evaluated their effects on human cancer cell lines. The findings indicated that:

  • Compounds with acetyl groups showed promising selective inhibition against cancer cells while sparing non-cancerous cells like HaCaT keratinocytes.
  • The study emphasized that structural modifications significantly impact biological activity, with methylation leading to reduced efficacy .

Study 2: Synthesis of Glycomimetics

Another research effort focused on developing glycomimetics derived from this compound aimed at inhibiting polysaccharide biosynthesis in pathogenic bacteria such as Staphylococcus aureus. These glycomimetics were tested for their ability to interfere with enzyme activity critical for capsular polysaccharide formation, highlighting their potential as therapeutic agents against bacterial infections .

Summary Table of Biological Activities

CompoundCell Line TestedActivityNotes
This compoundA2780 (Ovarian Carcinoma)Selective InhibitionAcetyl substitutions enhance activity
This compoundWM35 (Melanoma)Significant Growth InhibitionMethyl substituents reduce efficacy
Glycomimetics derived from glucuronalStaphylococcus aureusPotential Inhibitory ActivityTargeting capsular polysaccharides

Properties

IUPAC Name

methyl (2S,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O7/c1-6(12)17-8-4-5-16-10(11(14)15-3)9(8)18-7(2)13/h4-5,8-10H,1-3H3/t8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYMNOQXLQYOFN-UTLUCORTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=COC(C1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C=CO[C@@H]([C@H]1OC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370479
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57690-62-7
Record name ST50405664
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the typical outcome of a Ferrier reaction with glycals?

A1: The Ferrier reaction typically involves the reaction of glycals with nucleophiles in the presence of a Lewis acid catalyst. This reaction usually leads to an allylic rearrangement, resulting in the formation of 2,3-unsaturated glycosides. []

Q2: How does methyl 3,4-di-O-acetyl-D-glucuronal deviate from the expected Ferrier reaction outcome?

A2: Instead of the typical allylic rearrangement product, this compound reacts with hydroxy acid esters (ethyl hydroxyacetate, methyl DL-lactate, or ethyl DL-3-hydroxybutyrate) under Ferrier conditions (BF3-Et2O catalysis) to yield 1,3-disubstituted derivatives. [] This unusual reactivity suggests that the presence of the carboxylic acid ester functionality at the anomeric position significantly influences the reaction pathway.

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